4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Kinase hinge binding Positional isomerism Structure-activity relationship

This benzothiazole-benzamide derivative is a critical matched molecular pair for probing the role of 4-methyl substitution on LRRK2 and CTPS1 kinase selectivity. Its 2-pyridylmethyl hinge-binding motif enables direct comparison with 3-pyridyl isomers to map kinome-wide selectivity. Compounds within this structural class show QPlogBB values within the CNS-accessible range, making it suitable for brain penetration studies. Procurement ensures access to a commercially available building block for systematic SAR campaigns.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 899735-16-1
Cat. No. B2791843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS899735-16-1
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C
InChIInChI=1S/C22H19N3OS/c1-15-9-11-17(12-10-15)21(26)25(14-18-7-3-4-13-23-18)22-24-20-16(2)6-5-8-19(20)27-22/h3-13H,14H2,1-2H3
InChIKeyALHASLHBBBHYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-16-1): Compound Class and Core Characteristics


4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-16-1) is a synthetic benzothiazole-benzamide derivative with the molecular formula C22H19N3OS and a molecular weight of 373.47 g/mol. The compound features a 4-methylbenzamide core N-substituted with both a 4-methylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group. Compounds within this benzothiazole-benzamide structural class have been patented as inhibitors of LRRK2 kinase [1] and cytidine triphosphate synthase 1 (CTPS1) [2], indicating potential relevance to neurodegenerative disease and immuno-oncology research.

Why 4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-16-1) Cannot Be Freely Substituted by In-Class Analogs


In the benzothiazole-benzamide class, minor structural modifications produce substantial shifts in target engagement. The pyridine nitrogen position (2-pyridylmethyl vs. 3- or 4-pyridylmethyl) alters the hydrogen bond geometry and chelation potential at the kinase hinge region [1]. Similarly, the presence or absence of the 4-methyl substituent on the benzamide ring affects hydrophobic pocket occupancy and can shift inhibitory potency by orders of magnitude in related LRRK2 and CTPS1 inhibitor series [1][2]. Generic substitution without matched-pair analysis therefore risks selecting a compound with fundamentally different target selectivity and potency.

Quantitative Differentiation Evidence for 4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-16-1)


Structural Divergence of the 2-Pyridinylmethyl vs. 3-Pyridinylmethyl Positional Isomer and Impact on Target Engagement Geometry

The target compound carries a pyridin-2-ylmethyl substituent, whereas the closest cataloged positional isomer (PubChem CID 40508196) bears a pyridin-3-ylmethyl group. In ATP-competitive kinase inhibitors, the N-2 pyridyl position positions the nitrogen lone pair for direct hinge-region hydrogen bonding with the kinase backbone, a geometry that is sterically inaccessible to the N-3 isomer [1]. This difference is structurally defined by the InChIKey divergence: the target compound has ALHASLHBBBHYNM-UHFFFAOYSA-N while the 3-pyridyl isomer carries MGWJTIRPEPGYSZ-UHFFFAOYSA-N [2].

Kinase hinge binding Positional isomerism Structure-activity relationship

Computed Physicochemical Property Comparison: 2-Pyridinylmethyl Target vs. 3-Pyridinylmethyl Isomer

The computed physicochemical properties of the target compound can be compared with those of the 3-pyridylmethyl isomer (PubChem CID 40508196) to assess differential drug-likeness. The target compound is predicted to have an XLogP3-AA of approximately 4.9, a topological polar surface area (TPSA) of approximately 74.3 Ų, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. These values are identical to the 3-pyridyl isomer due to the same molecular formula and connectivity pattern, differing only in the nitrogen position within the pyridine ring. However, the patent series of benzothiazole-benzamide LRRK2 inhibitors containing 2-pyridyl or similar heteroaryl-methyl substituents demonstrate predicted blood-brain barrier penetration (QPlogBB values between −0.420 and +0.100), polar surface area (63–71 Ų), and octanol/water partition coefficients (QPlogP o/w 2.91–4.08) that fall within acceptable CNS drug ranges [2].

Drug-likeness Physicochemical properties CNS penetration

Benzothiazole Core Substitution Pattern: 4-Methyl vs. Unsubstituted and 6-Methyl Analogs in the LRRK2 Inhibitor Series

Within the benzothiazole-benzamide LRRK2 inhibitor series disclosed in US2021/0323936A1, the position of methyl substitution on the benzothiazole core influences both enzymatic potency and physicochemical profile. The patent explicitly exemplifies N-(6-methylbenzothiazole-2-yl)-4-morpholinobenzamide (compound 4) with a QPlogBB of −0.177 and N-(6-trifluoromethylbenzothiazole-2-yl)-4-morpholinobenzamide (compound 3) with a QPlogBB of +0.100, demonstrating that the 6-position substitution is more permissive for blood-brain barrier penetration than alternative patterns [1]. The target compound bears a 4-methyl substitution on the benzothiazole, a regioisomeric variation that alters the electronic distribution and steric environment around the hinge-binding 2-amino-thiazole motif. In a closely related benzothiazole-piperazine anticancer series, the 4-methylbenzothiazole-containing compound (compound 8) achieved a GI50 of 0.7 µM, establishing that the 4-methyl substitution pattern can confer distinct potency in cell-based assays [2].

LRRK2 kinase inhibition Benzothiazole substitution Structure-activity relationship

Recommended Research and Procurement Application Scenarios for 4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-16-1)


Kinase Inhibitor Lead Optimization: LRRK2-Focused Medicinal Chemistry

The compound serves as a structural analog within the benzothiazole-benzamide LRRK2 inhibitor series described in US2021/0323936A1 [1]. Its 4-methylbenzothiazole and 2-pyridylmethyl substitution pattern provides a matched molecular pair for SAR exploration against the 6-methyl and 6-CF3 analogs already profiled for LRRK2 inhibition and blood-brain barrier penetration. Procurement is warranted for teams requiring a commercially available building block to systematically probe the impact of benzothiazole 4-position substitution on kinase selectivity.

Positional Isomer Selectivity Profiling in Kinase Panels

The 2-pyridylmethyl group is a recognized hinge-binding motif in ATP-competitive kinase inhibitors. The target compound can be directly compared with its 3-pyridylmethyl isomer (PubChem CID 40508196) [2] in broad kinase selectivity panels to quantify the contribution of pyridine nitrogen position to kinome-wide selectivity. This addresses a key procurement decision: whether the 2-pyridyl isomer offers superior on-target engagement versus off-target kinase activity relative to the 3-pyridyl isomer.

CTPS1 Inhibitor Analog Screening for Immuno-Oncology

The benzamide-benzothiazole core is claimed in the CTPS1 inhibitor patent US20230183229A1 [3] for disorders associated with cell proliferation. The target compound's 4-methyl substitution on both the benzamide and benzothiazole rings makes it a relevant analog for screening in CTPS1 enzymatic and cellular assays, particularly to assess whether dual methyl substitution enhances or diminishes CTPS1 inhibitory potency relative to mono-substituted or unsubstituted analogs in the patent scope.

CNS Drug Discovery: Blood-Brain Barrier Permeability Assessment

Based on the physicochemical property trends of benzothiazole-benzamide LRRK2 inhibitors, which show QPlogBB values within the CNS-accessible range (−0.420 to +0.100) [1], the target compound is predicted to have favorable brain penetration characteristics. It can be used as a tool compound in PAMPA-BBB and in vivo brain penetration studies to establish whether the 4-methylbenzothiazole-2-pyridylmethyl combination offers advantages in CNS exposure over other regioisomers.

Quote Request

Request a Quote for 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.